molecular formula C15H11ClF2N2O2 B5726854 N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide

N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide

Cat. No.: B5726854
M. Wt: 324.71 g/mol
InChI Key: JHTNPKGIKUUGIQ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide: is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O2/c1-8(21)19-9-3-2-4-10(5-9)20-15(22)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTNPKGIKUUGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-acetamidophenylamine with 2-chloro-4,5-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Chemistry: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound may be used to study the interactions of small molecules with biological targets. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Acetamidophenylboronic acid
  • 3-Acetamidophenol
  • 2-Acetamidophenol

Comparison: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 3-acetamidophenylboronic acid and 3-acetamidophenol, it offers distinct advantages in terms of stability and potential for further functionalization .

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